4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine
Description
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2-methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C18H24N4O/c1-14-19-17-13-15(21-9-11-23-12-10-21)5-6-16(17)18(20-14)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
InChI Key |
XRGLZOWZQDWNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate is a crucial intermediate prepared by amidation of methyl anthranilate derivatives with 2-chloroacetyl chloride, followed by substitution with piperidine. This step yields the amide intermediate in approximately 85% yield as a white solid (m.p. 94 °C).
Cyclization of these amides with hydrazine hydrate in n-butanol produces quinazolin-4-one derivatives, forming the core quinazoline structure necessary for further substitution.
Formation of 2-(Chloromethyl)-4H-benzo[d]oxazin-4-one and 3-Amino-2-(chloromethyl)quinazolin-4(3H)-one
The benzo[d]oxazin-4-one intermediate is synthesized by refluxing anthranilic acid derivatives in acetic anhydride, followed by purification via column chromatography, yielding about 70% of the product as a buff solid.
This intermediate is then treated with hydrazine hydrate to yield the 3-amino-2-(chloromethyl)quinazolin-4(3H)-one compound, a key precursor for amine substitution, isolated in 30% yield.
Introduction of Piperidine and Morpholine Groups
The 3-amino-2-(chloromethyl)quinazolin-4(3H)-one intermediate undergoes nucleophilic substitution with secondary amines such as piperidine and morpholine to afford 2- and 4-substituted quinazoline derivatives.
Two methods are reported for this step:
Method A: Refluxing the amide derivatives with hydrazine hydrate in n-butanol overnight to achieve cyclization to quinazolin-4-one derivatives.
Method B: Refluxing the chloromethylquinazolinone intermediate with two equivalents of the secondary amine (piperidine or morpholine) in benzene overnight, followed by aqueous workup and purification to yield the target compound.
Alternative Synthetic Routes
Another approach involves the displacement of chloro groups on commercially available 2,4-dichloroquinazolines with amines under microwave heating to improve reaction rates and yields. This method allows rapid synthesis of 2,4-diaminoquinazoline derivatives, including those bearing piperidine and morpholine substituents.
Further functionalization at the 7-position with morpholine groups is achieved via Mitsunobu reactions or nucleophilic substitution of activated quinazoline intermediates.
Reaction Conditions and Yields Summary
Research Discoveries and Optimization Insights
The amidation and cyclization steps are critical for obtaining high purity quinazolinone cores. Using hydrazine hydrate in n-butanol under reflux conditions is a robust method for cyclization.
The substitution of the 2- and 4-chloro groups on quinazoline rings with piperidine and morpholine groups is facilitated by their nucleophilicity and steric properties. Microwave-assisted methods can enhance reaction rates and yields significantly.
Structural activity relationship (SAR) studies reveal that the presence of a methyl group at the 2-position and piperidin-1-yl substitution at the 4-position maintains biological activity while allowing functionalization at the 7-position with morpholine to improve solubility and binding affinity.
Purification by crystallization and column chromatography is essential to isolate the target compound in pure form, with yields depending on the amine reactivity and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or catalytic hydrogenation, which can reduce the quinazoline ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or morpholine rings can be modified using various nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield partially or fully reduced quinazoline derivatives. Substitution reactions can introduce various functional groups onto the piperidine or morpholine rings.
Scientific Research Applications
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Thiazole- and Thienopyrimidine-Based Analogues
- VPC-14228 (4-(4-phenylthiazol-2-yl)morpholine) and VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) (corrected structure in ) replace the quinazoline core with thiazole. These compounds exhibit AR antagonism but show reduced DNA-binding domain (DBD) selectivity compared to quinazoline derivatives. The dibromoimidazole group in VPC-14449 enhances halogen bonding but introduces synthetic challenges, as incorrect bromine positioning (e.g., 4,5-dibromo vs. 2,4-dibromo) alters NMR spectra and biological activity .
- Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1 compounds) feature a sulfur-containing core. For example, 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine demonstrates improved metabolic stability due to the thienopyrimidine core’s resistance to oxidation. Piperazine substituents (e.g., 4-methyl or methanesulfonyl) further enhance blood-brain barrier penetration .
Triazole Derivatives with Morpholine ()
Compounds like 1-(morpholine-4-yl-methyl)-3-alkyl-4,5-dihydro-1H-1,2,4-triazol-5-ones replace quinazoline with a triazole core. These derivatives exhibit antioxidant properties (e.g., radical scavenging, metal chelation) rather than receptor targeting, highlighting the role of the morpholine ring in redox modulation .
Piperidine/Piperazine Substituent Variations
The target compound’s piperidine group is critical for hydrophobic interactions. Modifications to this moiety significantly alter pharmacokinetics:
- Piperazine Derivatives: Compounds like 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () show enhanced solubility and target affinity due to sulfonyl groups, which improve hydrogen bonding.
- Piperidine Modifications : Derivatives with 1-methylpiperidin-4-yl or 1-(2-hydroxyethyl)piperidin-4-yl () increase steric bulk or hydrophilicity, respectively, affecting blood-brain barrier permeability .
Table 2: Impact of Piperidine/Piperazine Substituents
Biological Activity
4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and therapeutic implications based on diverse research findings.
The molecular formula of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is with a molecular weight of 328.4 g/mol. The compound is classified under the quinazoline derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine |
| CAS Number | 1334601-19-2 |
The biological activity of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is primarily attributed to its interaction with various biological macromolecules, particularly enzymes and receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. This interaction can lead to altered cell proliferation and survival, making it a candidate for cancer therapy.
Interaction with Kinases
Research indicates that compounds with a quinazoline structure often exhibit inhibitory effects on protein kinases, which play crucial roles in cell signaling and regulation. The piperidine and morpholine moieties may enhance binding affinity and specificity towards these targets .
Antiproliferative Effects
A study evaluating various quinazoline derivatives demonstrated that 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine exhibited significant antiproliferative activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were measured to assess the potency of the compound:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 3.5 |
| A549 | 2.8 |
| SW480 | 5.0 |
These findings suggest that the compound may effectively inhibit cancer cell growth and proliferation .
Structure-Activity Relationship (SAR)
The structure of 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine is crucial to its biological activity. Modifications in the piperidine or morpholine substituents can significantly alter its pharmacological profile. For instance, variations in the substituents at the quinazoline ring can enhance or diminish binding affinity towards specific receptors .
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Inhibition of EGFR : A related study on quinazoline derivatives indicated that modifications similar to those in 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine led to potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy .
- Adenosine Receptor Antagonism : Research also suggested that derivatives with similar structures displayed antagonist activity at adenosine A2A receptors, which are implicated in various pathological conditions including cancer and inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine or morpholine derivatives are often reacted with halogenated quinazoline precursors under reflux in polar solvents like methanol or ethanol. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and reflux duration (e.g., 10–12 hours) to maximize yield . Post-synthesis, purity is assessed using HPLC with UV detection or NMR spectroscopy. Crystallization from solvents like ethyl acetate or methanol is recommended to isolate high-purity solids, as demonstrated in quinazoline derivative syntheses .
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
- Methodological Answer : Vibrational modes (C-H stretching, ring deformations) are analyzed via Raman and IR spectroscopy, with assignments validated against ab-initio calculations . For crystallographic analysis, single-crystal X-ray diffraction (XRD) is critical to resolve bond lengths and angles, especially for morpholine and piperidine moieties. In related quinazoline derivatives, XRD confirmed intermolecular interactions like C–H···O hydrogen bonding, which influence packing and stability .
Advanced Research Questions
Q. How does high pressure (e.g., 0–3.5 GPa) affect the vibrational modes and structural stability of the compound?
- Methodological Answer : High-pressure Raman spectroscopy reveals pressure-induced phase transitions. For example, C-H stretching modes (2980–3145 cm⁻¹) show peak splitting/merging (e.g., 3070 and 3085 cm⁻¹ merging above 2.5 GPa), indicative of conformational changes . Discontinuities in the dω/dp plot at 0.7, 1.7, and 2.5 GPa suggest structural rearrangements. To confirm, pair Raman data with XRD under pressure to correlate vibrational shifts with lattice changes. Complementary dielectric spectroscopy can assess polarity changes during phase transitions .
Q. What computational strategies are employed to predict the compound’s intermolecular interactions and stability?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic structures and non-covalent interactions (e.g., van der Waals forces, C–H···O hydrogen bonds). For morpholine-containing compounds, simulations align with experimental Raman shifts (e.g., 1175 cm⁻¹ splitting under pressure) . Molecular dynamics (MD) simulations further predict stability in biological matrices, such as binding to kinase active sites, by analyzing π-π stacking or hydrophobic interactions .
Q. How can researchers resolve contradictions in spectral data under varying experimental conditions (e.g., solvent polarity, temperature)?
- Methodological Answer : Contradictions arise from solvent-dependent conformational equilibria. For example, overlapping IR peaks (e.g., 1103 and 1127 cm⁻¹ under ambient pressure) can be deconvoluted using Gaussian fitting software. Temperature-dependent NMR (e.g., ¹H NMR in DMSO-d₆ vs. CDCl₃) identifies solvent-specific tautomerism. Cross-validation with mass spectrometry (HRMS) ensures molecular integrity .
Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?
- Methodological Answer : Structural analogs (e.g., 4-[(7-fluoroquinazolin-4-yl)oxy]aniline) show that electron-withdrawing groups (e.g., -F) enhance binding to ATP pockets in kinases . For 4-(2-Methyl-4-piperidin-1-ylquinazolin-7-yl)morpholine, introduce substituents at the quinazoline C2 position (e.g., methyl groups) to improve hydrophobicity and selectivity. In vitro assays with recombinant kinases (e.g., EGFR or PI3K) quantify IC₅₀ values, while molecular docking (AutoDock Vina) predicts binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
